molecular formula C10H15N3O2 B2787608 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2097895-67-3

2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2787608
CAS No.: 2097895-67-3
M. Wt: 209.249
InChI Key: XLYOFFIGBUWSBE-UHFFFAOYSA-N
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Description

2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a morpholine ring and a pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and pyridazinone moieties in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the reaction of a morpholine derivative with a suitable pyridazinone precursor. One common method involves the nucleophilic substitution reaction between 2-chloro-3-pyridazinone and 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridazinone moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the pyridazinone ring, while reduction reactions may produce reduced forms of the morpholine or pyridazinone moieties.

Scientific Research Applications

2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating diseases such as cancer and neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials, which have applications in electronics and photonics.

    Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Morpholin-4-yl)ethyl]pyridine-3-carbonitrile: This compound shares the morpholine and pyridine moieties but differs in the presence of a carbonitrile group instead of the pyridazinone ring.

    2-Morpholinoethanol: This compound contains a morpholine ring and an ethanol moiety, making it structurally similar but functionally different from 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one.

Uniqueness

This compound is unique due to the combination of the morpholine and pyridazinone moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10-2-1-3-11-13(10)5-4-12-6-8-15-9-7-12/h1-3H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOFFIGBUWSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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